molecular formula C16H12FN3S B2519315 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine CAS No. 1226439-49-1

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Cat. No.: B2519315
CAS No.: 1226439-49-1
M. Wt: 297.35
InChI Key: JXKFNPSWOAGRSJ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a fluorophenyl group and a pyridin-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a pyrimidine derivative, followed by the introduction of the pyridin-2-ylmethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve bases like potassium carbonate (K₂CO₃) and solvents such as DMF.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
  • 4-(4-Methylphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
  • 4-(4-Bromophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Uniqueness

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-9-16(20-11-19-15)21-10-14-3-1-2-8-18-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKFNPSWOAGRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=NC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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